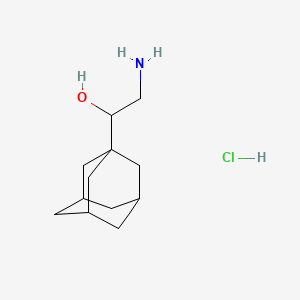![molecular formula C11H14N2O3 B6145058 6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid CAS No. 1155631-53-0](/img/no-structure.png)
6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid, also known as OAPA, is an organic compound that has been widely studied for its potential applications in the fields of chemistry and biology. OAPA is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a catalyst for chemical reactions, and as a therapeutic agent.
Aplicaciones Científicas De Investigación
6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid has been studied extensively for its potential scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a therapeutic agent. This compound has also been used in the synthesis of other compounds, such as polymers, and has been studied as a potential drug candidate.
Mecanismo De Acción
The mechanism of action of 6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid is not fully understood. However, it is believed that this compound acts as a proton donor, donating protons to other molecules and thus causing a reaction. Additionally, this compound is believed to act as a Lewis acid, accepting electrons from other molecules and thus leading to a reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, this compound has been found to have potential therapeutic effects, such as the ability to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, this compound is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds and as a catalyst for chemical reactions.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and it can be easily degraded by heat, light, and air. Additionally, this compound is a relatively toxic compound, and it should be handled with care.
Direcciones Futuras
The potential future directions for 6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid are numerous. This compound has been studied as a potential therapeutic agent, and further research into its therapeutic effects is warranted. Additionally, this compound can be used in the synthesis of other compounds, such as polymers, and further research into its potential applications in this area is warranted. Finally, this compound can be used as a catalyst for chemical reactions, and further research into its potential applications in this area is warranted.
Métodos De Síntesis
6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid can be synthesized through a variety of methods, including the use of an oxazoline-based condensation reaction and the use of a classical aldol condensation reaction. In the oxazoline-based condensation reaction, a mixture of pyridine-3-carboxylic acid and oxan-4-ylamine is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form this compound. In the classical aldol condensation reaction, a mixture of pyridine-3-carboxylic acid, oxan-4-ylamine, and formaldehyde is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid involves the reaction of 4-hydroxypyridine-3-carboxylic acid with oxan-4-amine.", "Starting Materials": [ "4-hydroxypyridine-3-carboxylic acid", "oxan-4-amine" ], "Reaction": [ "To a solution of 4-hydroxypyridine-3-carboxylic acid in a suitable solvent, add oxan-4-amine.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid." ] } | |
Número CAS |
1155631-53-0 |
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



